4,8-Dibromo-7-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dibromo-7-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-7-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 7-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions: 4,8-Dibromo-7-chloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
科学的研究の応用
4,8-Dibromo-7-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 4,8-Dibromo-7-chloroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting transcription and replication processes .
類似化合物との比較
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloroquinoline: A precursor for various quinoline derivatives with antimicrobial and anticancer properties.
8-Bromoquinoline: Utilized in organic synthesis and material science applications.
Uniqueness: 4,8-Dibromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and allows for diverse chemical modifications. This dual halogenation also imparts distinct electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .
生物活性
4,8-Dibromo-7-chloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is attributed to its interactions with various biological targets. The compound has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial for its potential therapeutic applications in treating diseases such as cancer and infections caused by resistant pathogens .
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer (MCF-7), cervical carcinoma (HeLa), and lung cancer (A549) cell lines. The following table summarizes the IC50 values reported for various cell lines:
In comparative studies, this compound demonstrated greater potency than standard chemotherapeutic agents like cisplatin, with IC50 values indicating selective toxicity towards cancer cells over normal fibroblasts .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Pseudomonas aeruginosa | 22 | |
Klebsiella pneumoniae | 25 | |
Escherichia coli | 20 |
These findings suggest that this compound could serve as a potential lead compound for developing new antibiotics.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds derived from this compound exhibit IC50 values ranging from submicromolar to micromolar concentrations across various cancer cell lines. Notably, derivatives synthesized from this compound have shown enhanced selectivity and potency compared to existing treatments .
- Antimalarial Activity : While primarily noted for its anticancer properties, some derivatives of this compound have been evaluated for antimalarial activity against Plasmodium falciparum. The most active derivatives exhibited IC50 values below 50 µM, indicating substantial potential in malaria treatment .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its ability to inhibit key enzymes involved in tumor growth and bacterial resistance mechanisms. This inhibition is critical for its application in designing targeted therapies .
特性
IUPAC Name |
4,8-dibromo-7-chloroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNLGHCSLJAYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698782-29-4 |
Source
|
Record name | 4,8-dibromo-7-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。